molecular formula C16H15NO4 B4186809 3-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzoic acid

3-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzoic acid

Cat. No. B4186809
M. Wt: 285.29 g/mol
InChI Key: VKEIBRBGGJBCNO-UHFFFAOYSA-N
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Description

3-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzoic acid is a chemical compound with a molecular formula of C17H15NO4. It is commonly known as Mefenamic acid and is used as an anti-inflammatory, analgesic, and antipyretic drug. The compound is widely used in the pharmaceutical industry for its anti-inflammatory properties and is also used to treat mild to moderate pain associated with menstrual cramps, arthritis, and other conditions.

Mechanism of Action

Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX), which is an enzyme that catalyzes the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and by inhibiting their production, Mefenamic acid helps to reduce inflammation.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using Mefenamic acid in lab experiments is that it is a well-established anti-inflammatory agent, and its mechanism of action is well understood. However, one of the limitations of using Mefenamic acid is that it can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Mefenamic acid. One area of research is the development of new analogs of Mefenamic acid that have improved pharmacological properties. Another area of research is the investigation of the role of Mefenamic acid in the treatment of other inflammatory conditions, such as autoimmune diseases. Additionally, research could be conducted to investigate the potential use of Mefenamic acid in combination with other anti-inflammatory agents to improve its efficacy.

Scientific Research Applications

Mefenamic acid has been extensively studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation in various animal models. It has also been shown to inhibit the production of prostaglandins, which are known to play a key role in the inflammatory response.

properties

IUPAC Name

3-[2-(4-methylanilino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11-5-7-13(8-6-11)17-15(18)10-21-14-4-2-3-12(9-14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEIBRBGGJBCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(4-Methylphenyl)amino]-2-oxoethoxy}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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